

Unveiling the Electronic Landscape of Chromium Arsenide: A Technical Guide

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An In-depth Exploration of the Electronic Band Structure, Crystallographic, and Magnetic Properties of CrAs for Researchers, Scientists, and Drug Development Professionals.

Chromium arsenide (CrAs) has garnered significant scientific interest due to its remarkable electronic and magnetic properties. At ambient pressure, it exhibits a complex helimagnetic order, which upon suppression by hydrostatic pressure, gives way to an unconventional superconducting state. This intricate interplay between magnetism and superconductivity is deeply rooted in its electronic band structure. This technical guide provides a comprehensive overview of the electronic properties of CrAs, summarizing key experimental and theoretical findings to serve as a valuable resource for researchers in condensed matter physics and materials science.

Crystallographic and Magnetic Properties: A Foundation for Understanding

CrAs crystallizes in an orthorhombic MnP-type structure with the space group Pnma (No. 62) at room temperature. Its crystallographic and magnetic properties are highly sensitive to both temperature and pressure, exhibiting a rich phase diagram.

Data Presentation: Crystallographic and Magnetic Parameters

Below is a summary of the key crystallographic and magnetic data for CrAs under various conditions, compiled from experimental studies.

Property	Value	Conditions	Reference(s)
Crystal Structure			
Space Group	Pnma (No. 62)	Ambient	[1]
Lattice Parameters (Å)	$a = 5.649, b = 3.463, c = 6.2084$	Room Temperature	[1]
$a = 3.567, b = 5.689, c = 6.287$ (Primitive Cell)			
Magnetic Properties			
Magnetic Ordering	Helimagnetic (double helix)	Ambient Pressure, $T < TN$	[1]
Néel Temperature (TN)	~261-272 K	Ambient Pressure	[1]
Magnetic Moment (Cr atom)	~1.70 μB	Liquid Nitrogen Temperature	[1]
Propagation Vector	$\mathbf{k} \approx (0, 0, 0.353)$ in reciprocal lattice units	Ambient Pressure, $T < TN$	[1]
Pressure-Induced Superconductivity			
Critical Pressure (Pc) for suppression of magnetism	~0.8 - 1.0 GPa	Low Temperature	[2] [3]
Maximum Superconducting Transition Temperature (Tc)	~2.2 K	~1.0 GPa	[4] [5]

The Electronic Band Structure of CrAs: A Theoretical Perspective

The electronic properties of CrAs are predominantly governed by the chromium 3d orbitals, with significant hybridization with arsenic 4p orbitals near the Fermi level. Due to the challenges in synthesizing large single crystals suitable for techniques like Angle-Resolved Photoemission Spectroscopy (ARPES), our current understanding of the electronic band structure of CrAs is primarily derived from theoretical calculations, most notably Density Functional Theory (DFT).

First-principles calculations reveal that CrAs is a metallic system in its paramagnetic, antiferromagnetic, and superconducting states.^[6] The density of states (DOS) near the Fermi level is dominated by Cr 3d states, which are responsible for the magnetic and superconducting properties.^[6]

The calculated band structure shows a complex network of bands crossing the Fermi level, indicating a multi-band character.^[6] These bands exhibit significant dispersion, highlighting the itinerant nature of the Cr 3d electrons. The application of pressure in theoretical models leads to changes in the band structure, which are correlated with the suppression of the helimagnetic order and the emergence of superconductivity.^[6]

Experimental and Theoretical Protocols

A thorough understanding of the electronic band structure of CrAs relies on a synergistic approach combining experimental measurements and theoretical calculations. While experimental ARPES data for CrAs is not yet available in the literature, this section outlines the detailed methodologies for both the theoretical calculations that have been performed and the experimental technique that will be crucial for future investigations.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The following outlines a typical protocol for calculating the electronic band structure of CrAs based on methodologies reported in the literature.^[6]

1. Crystal Structure Definition:

- The calculation begins with the experimentally determined crystal structure of CrAs (orthorhombic, space group Pnma).
- Lattice parameters and atomic positions are used as input. To study pressure effects, the unit cell volume is systematically varied.[\[6\]](#)[\[7\]](#)

2. Computational Method:

- The calculations are performed using a plane-wave basis set as implemented in codes like VASP (Vienna Ab initio Simulation Package).
- The projector-augmented wave (PAW) method is used to describe the interaction between the core and valence electrons.

3. Exchange-Correlation Functional:

- The choice of the exchange-correlation functional is crucial. For CrAs, both the Local Spin Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, have been used.[\[6\]](#)

4. k-point Sampling:

- The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-point mesh must be converged to ensure the accuracy of the calculated electronic properties. A typical mesh for the self-consistent field (SCF) calculation would be on the order of 10x10x10 or denser.

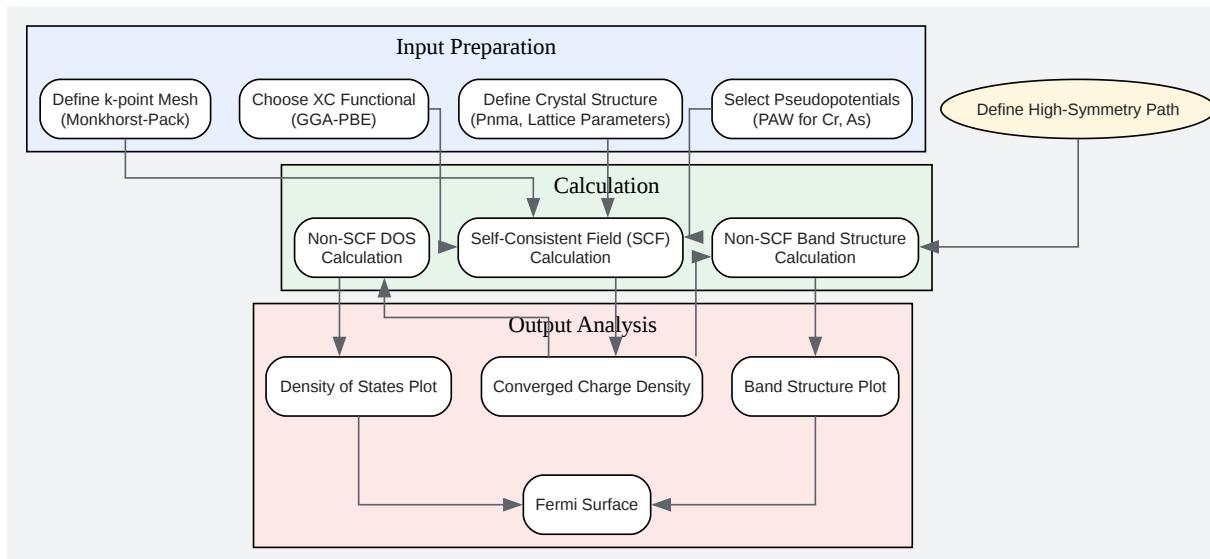
5. Self-Consistent Field (SCF) Calculation:

- An SCF calculation is performed to obtain the ground-state charge density. The convergence criterion for the total energy is typically set to a small value, for example, 10-6 eV.

6. Band Structure and Density of States (DOS) Calculation:

- Following the SCF run, a non-self-consistent calculation is performed along high-symmetry paths in the Brillouin zone to obtain the electronic band structure.

- The DOS is calculated using the tetrahedron method with Blöchl corrections for accurate integration over the Brillouin zone.[6]



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Fig. 1: A logical workflow for DFT calculations of the electronic band structure.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of solids. As of this writing, there are no published ARPES studies on CrAs. However, the following protocol outlines the general methodology that would be employed for such an investigation.

1. Sample Preparation:

- A high-quality single crystal of CrAs is required.

- The crystal must be cleaved in-situ under ultra-high vacuum (UHV) conditions (typically < 10 -10 torr) to expose a clean, atomically flat surface.

2. Experimental Setup:

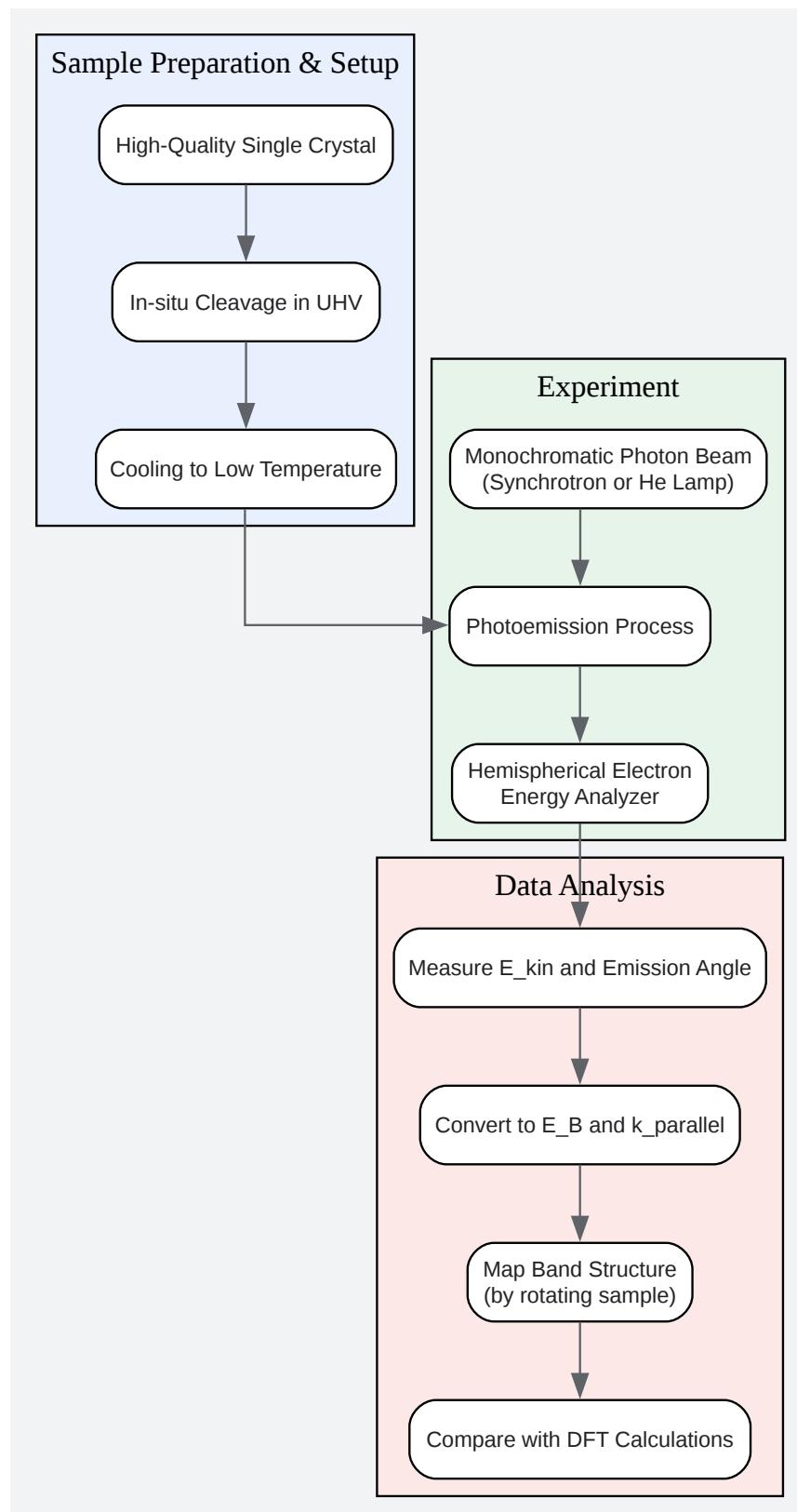
- The experiment is performed in a UHV chamber equipped with a monochromatic light source and a hemispherical electron energy analyzer.
- Commonly used light sources are helium discharge lamps (providing He I α at 21.2 eV and He II α at 40.8 eV) or synchrotron radiation, which offers tunable photon energy and polarization.

3. Data Acquisition:

- The sample is irradiated with photons of a specific energy.
- The photoemitted electrons are collected by the analyzer, which measures their kinetic energy and emission angle.
- The experiment is typically conducted at low temperatures (e.g., < 20 K) to minimize thermal broadening and to study the material in its ordered (magnetic or superconducting) states.

4. Data Analysis:

- The measured kinetic energy (E_{kin}) and emission angles (θ, φ) of the photoelectrons are converted to binding energy (E_B) and crystal momentum (k_{\parallel}) parallel to the surface.
- By rotating the sample, the band structure can be mapped throughout the Brillouin zone.
- The resulting data is a direct measurement of the occupied electronic states, which can be compared with theoretical calculations.

[Click to download full resolution via product page](#)**Fig. 2:** A generalized workflow for an ARPES experiment.

Conclusion and Future Outlook

The electronic band structure of CrAs is central to its fascinating magnetic and superconducting properties. While theoretical calculations have provided significant insights into its electronic landscape, a complete understanding necessitates direct experimental verification. The lack of published ARPES data represents a significant gap in the current research on this material. Future ARPES studies on high-quality single crystals of CrAs are crucial to validate and refine the existing theoretical models. Such studies will provide a more detailed picture of the Fermi surface and the electronic interactions that drive the helimagnetic ordering and the emergence of pressure-induced superconductivity, paving the way for a deeper understanding of the interplay between these competing quantum phenomena.

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